2-Benzothiazolecarboxamide, 6-hydroxy-
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Overview
Description
2-Benzothiazolecarboxamide, 6-hydroxy- is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with a carbamyl group at the 2-position and a hydroxyl group at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolecarboxamide, 6-hydroxy- typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing compound. One common method is the reaction of 2-aminobenzenethiol with urea under acidic conditions, followed by cyclization to form the benzothiazole ring . Another approach involves the use of thioamides and carbon dioxide as raw materials, which undergo cyclization to yield the desired product .
Industrial Production Methods
Industrial production of 2-Benzothiazolecarboxamide, 6-hydroxy- often employs scalable and cost-effective methods. The use of green chemistry principles, such as atom economy and environmentally benign reagents, is emphasized to minimize waste and reduce environmental impact . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolecarboxamide, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 2-carbamyl-6-oxo-benzothiazole.
Reduction: Formation of 2-amino-6-hydroxybenzothiazole.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Benzothiazolecarboxamide, 6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent materials and imaging reagents.
Mechanism of Action
The mechanism of action of 2-Benzothiazolecarboxamide, 6-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the carbamyl and hydroxyl groups, resulting in different chemical and biological properties.
2-Mercaptobenzothiazole: Contains a thiol group instead of a carbamyl group, used as a vulcanization accelerator in the rubber industry.
6-Hydroxybenzothiazole: Similar structure but lacks the carbamyl group, leading to different reactivity and applications.
Uniqueness
2-Benzothiazolecarboxamide, 6-hydroxy- is unique due to the presence of both carbamyl and hydroxyl groups, which confer specific reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C8H6N2O2S |
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Molecular Weight |
194.21 g/mol |
IUPAC Name |
6-hydroxy-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2S/c9-7(12)8-10-5-2-1-4(11)3-6(5)13-8/h1-3,11H,(H2,9,12) |
InChI Key |
YVWKVSNJQPPMEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C(=O)N |
Origin of Product |
United States |
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